molecular formula C21H22N2O3 B2433002 4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-85-8

4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2433002
M. Wt: 350.418
InChI Key: ZNBLHONLWRDAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a chemical compound. It’s part of the 4-hydroxy-2-quinolones class of compounds, which are known for their pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Scientific Research Applications

Antimicrobial Applications

The synthesis of novel derivatives, such as pyrazolo[3,4-d]pyrimidine derivatives, has shown potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, indicating the broader spectrum of application for related quinoline derivatives (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Cancer Research

Compounds structurally similar to 4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been investigated for their anticancer properties. For instance, derivatives of quinoxaline and quinoline have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, showcasing the therapeutic potential of these compounds in oncology (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Catalysis and Material Science

Quinoline derivatives have also found applications as ligands in catalysis, contributing to the development of new synthetic methodologies. The structural features of these compounds enable the formation of complex structures and facilitate various chemical transformations, underscoring their utility in materials science and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

properties

IUPAC Name

4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-26-18-8-6-15(7-9-18)20(24)22-11-10-17-13-16-5-4-14(2)12-19(16)23-21(17)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBLHONLWRDAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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